1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one
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Overview
Description
1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one is a compound that features a pyrrolidinone ring, a thianyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one typically involves the construction of the pyrrolidinone ring followed by the introduction of the thianyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thianyl amine with a tert-butyl-substituted pyrrolidinone precursor under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one involves its interaction with specific molecular targets. The thianyl group can interact with enzymes or receptors, modulating their activity. The pyrrolidinone ring can enhance the compound’s binding affinity and specificity. The tert-butyl group can influence the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Thianyl-containing compounds: Compounds with thianyl groups, such as thianylamines and thianyl alcohols, exhibit similar chemical properties.
Uniqueness
1-Tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the thianyl group provides potential bioactivity .
Properties
IUPAC Name |
1-tert-butyl-4-(thian-4-ylamino)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS/c1-13(2,3)15-9-11(8-12(15)16)14-10-4-6-17-7-5-10/h10-11,14H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKAYQXGSCGHCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)NC2CCSCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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